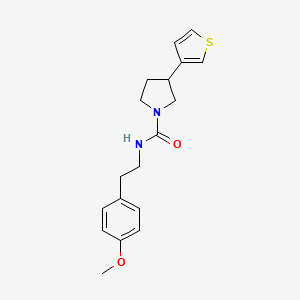

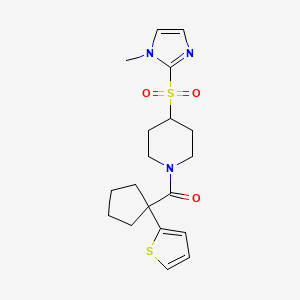

![molecular formula C19H26N4O2 B2526576 Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034263-65-3](/img/structure/B2526576.png)

Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of heterocyclic compounds is a significant area of research due to their diverse biological activities. In the provided papers, various synthetic methods are described for the preparation of heterocyclic compounds with potential bioactive properties. For instance, the synthesis of a novel bioactive heterocycle involving a piperidine and morpholine ring system was achieved through a reaction with 3-(piperidin-4-yl)benzo[d]isoxazole, which was then characterized using various spectroscopic techniques . Similarly, the reaction of cyclohexylamine with different aryl-substituted pyrazole carbaldehydes led to the formation of two distinct products, depending on the nature of the aryl substituent, showcasing the influence of substituents on the reaction pathway and product formation . Another study reported the synthesis of pyrazolo[3.4-c]carbazoles from cyclohexanedione bis(phenylhydrazone), which involved condensation reactions with aldehydes formed in situ . Lastly, the synthesis of a cinnoline-pyrazole hybrid molecule was accomplished through the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic methods. X-ray diffraction studies confirmed the monoclinic crystal system of the piperidine-morpholine compound, with the rings adopting chair conformations and the benzisoxazole ring being planar . In the case of the cyclohexylamine-pyrazole derivatives, the molecular structure was characterized by the presence of intramolecular hydrogen bonds and electronic polarization, as evidenced by the partial charges on the oxygen and nitrogen atoms . The pyrazolo[3.4-c]carbazoles' structure was supported by spectral data and the Nuclear Overhauser Effect, which suggested an angular junction between the pyrazole and carbazole systems . The cinnoline-pyrazole compound's structure was established using IR, NMR, and mass spectral data, highlighting the importance of these techniques in structural determination .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds is influenced by their molecular structure and the presence of functional groups. The piperidine-morpholine compound's reactivity is characterized by inter and intra-molecular hydrogen bonds, which contribute to the molecule's stability . The cyclohexylamine-pyrazole derivatives exhibit different reactivity patterns based on the aryl substituent, leading to the formation of hydrogen-bonded sheets or dimers . The pyrazolo[3.4-c]carbazoles can undergo dehydrogenation, oxidation, and ring-opening reactions, demonstrating their versatile chemical behavior . The cinnoline-pyrazole compound's reactivity is not explicitly discussed, but its synthesis suggests potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. The piperidine-morpholine compound's crystalline nature and conformational stability are significant physical properties . The cyclohexylamine-pyrazole derivatives' properties are influenced by their hydrogen bonding patterns and electronic polarization . The pyrazolo[3.4-c]carbazoles' properties, such as their ability to form dimers and undergo various chemical transformations, are indicative of their reactivity and potential applications . The cinnoline-pyrazole compound's properties were not detailed, but its synthesis within the benzfused heterocyclic compounds suggests a wide spectrum of pharmacological activities .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Chemical Synthesis : Research into the synthesis of related compounds involves complex reactions such as the Ugi reaction, highlighting the creation of new classes of compounds with potential biological activities. These synthesis methods offer a pathway to explore the chemical properties and potential applications of similar compounds in various fields, including medicinal chemistry and material science (Sañudo et al., 2006).

- Molecular Interaction Studies : The study of molecular interactions, particularly with biological receptors, is critical in understanding the potential therapeutic applications of new compounds. Research on related compounds demonstrates the importance of conformational analysis and the development of pharmacophore models for drug design (Shim et al., 2002).

Potential Applications in Drug Discovery

- Antimicrobial and Antiproliferative Activities : The synthesis and evaluation of novel pyridine derivatives for antimicrobial activity present a direct application of these compounds in discovering new antimicrobial agents. The structure-activity relationship studies provide insights into designing more effective and selective antimicrobial agents (Patel et al., 2011).

- Antipsychotic Potential : Research into heterocyclic compounds with affinities for dopamine and serotonin receptors indicates potential applications in developing new treatments for psychiatric disorders. The identification of compounds with selective receptor affinity can lead to the discovery of novel antipsychotic drugs with improved efficacy and safety profiles (Swanson et al., 2009).

Advanced Materials and Chemical Research

- Heterocyclic Synthesis for Material Science : The development of new heterocyclic compounds through innovative synthesis routes has implications for materials science, offering new materials with unique properties for technological applications. The exploration of novel synthetic pathways contributes to the expansion of the chemical space, enabling the discovery of materials with potential utility in electronics, photonics, and nanotechnology (Bacchi et al., 2005).

Propiedades

IUPAC Name |

cyclohex-3-en-1-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c24-18(15-6-2-1-3-7-15)21-10-12-22(13-11-21)19(25)17-14-16-8-4-5-9-23(16)20-17/h1-2,14-15H,3-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJSVLKJJPSUNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4CCC=CC4)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

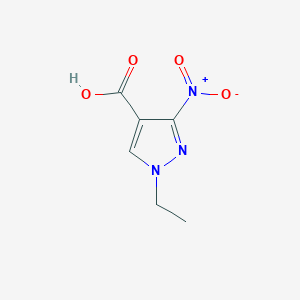

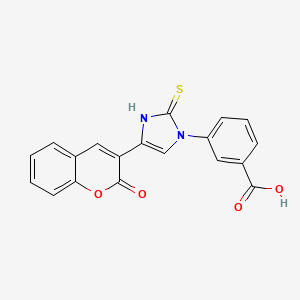

![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)

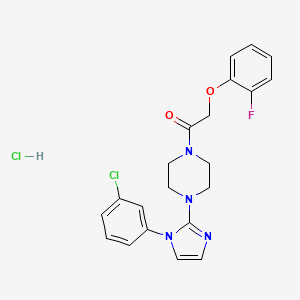

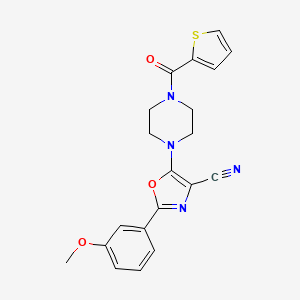

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2526497.png)

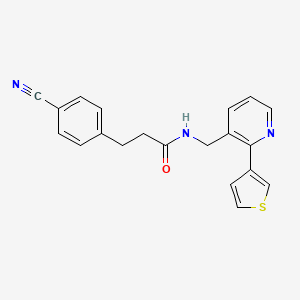

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)

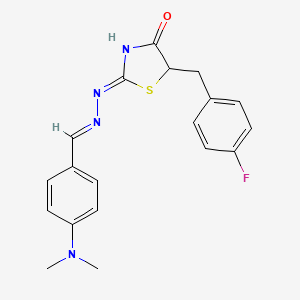

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2526512.png)

![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)

![6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2526515.png)